1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Orthogonal protection Piperazine functionalization Regioselective synthesis

Piperazine scaffold diversification often stalls when symmetric protecting groups preclude regioselective elaboration. CAS 126937-42-6 resolves this bottleneck with an orthogonal Cbz/Boc architecture that enables sequential, independent N-functionalization-a capability inaccessible with di-Boc analogs. • Cbz at N1 cleaved via hydrogenolysis while Boc at N4 remains intact; subsequent acidic deprotection exposes N4 for a second distinct derivatization. • Methyl ester at C2 supports direct nucleophilic addition or transesterification without carboxylic acid pre-activation, streamlining amide bond formation and prodrug synthesis. • Supplied as a racemic solid (mp 87-91°C), ≥97% purity, with batch-specific QA documentation (NMR, HPLC).

Molecular Formula C19H26N2O6
Molecular Weight 378.4 g/mol
CAS No. 126937-42-6
Cat. No. B165450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
CAS126937-42-6
Molecular FormulaC19H26N2O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
InChIKeyFUMOVDZJNXKHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 126937-42-6) – Core Identity and Procurement-Grade Specifications


1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 126937-42-6) is a racemic, trisubstituted piperazine derivative bearing three orthogonal protecting groups: a benzyloxycarbonyl (Cbz) moiety at N1, a tert-butyloxycarbonyl (Boc) group at N4, and a methyl ester at the 2-carboxylate position [1]. It is classified as a pharmaceutical intermediate and is typically supplied as a solid with a melting point of 87–91 °C, a molecular weight of 378.42 g/mol, and vendor-reported purities of ≥96–98% . The compound serves as a versatile building block for the regioselective elaboration of the piperazine core, which is a privileged scaffold in medicinal chemistry.

Orthogonal Cbz/Boc protection enables sequential N1/N4 deprotection
Versatile piperazine building block for regioselective elaboration
Supplied as solid with vendor-characterized purity

Why Generic Piperazine-1,2,4-Tricarboxylate Intermediates Cannot Substitute for CAS 126937-42-6


Piperazine intermediates used in multi-step pharmaceutical synthesis are not functionally interchangeable because the regio- and chemoselective outcomes of downstream reactions are dictated by the specific protecting-group architecture. CAS 126937-42-6 possesses an orthogonal Cbz/Boc pair that allows sequential, independent deprotection of the two ring nitrogens: hydrogenolysis selectively removes the Cbz group without affecting the Boc group, while acidic conditions selectively cleave the Boc group leaving the Cbz intact. In contrast, symmetrically protected analogs such as 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (both nitrogens Boc-protected) cannot be sequentially differentiated under standard conditions, precluding stepwise functionalization [1]. This orthogonal design is critical for synthetic routes requiring iterative N-alkylation, acylation, or elaboration of the 2-carboxylate ester.

Target
Orthogonal Cbz (N1) / Boc (N4) allows independent deprotection steps
Potential Substitute
1,4-Di-Boc analog lacks orthogonality; both nitrogens deprotect simultaneously
Symmetric di-Boc protection prevents sequential N1/N4 functionalization – route redesign may be required
Lack of orthogonal selectivity may limit iterative piperazine diversification strategies

Quantitative Differentiation Evidence for 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 126937-42-6)


Orthogonal Protecting Group Advantage Over Symmetric 1,4-Di-Boc Analog Enables Sequential Piperazine Functionalization

CAS 126937-42-6 features a Cbz group at N1 and a Boc group at N4, which are orthogonal: Cbz is labile to hydrogenolysis (H2/Pd-C) but stable to acid, while Boc is stable to hydrogenolysis but labile to acid (e.g., TFA). The closest symmetric analog, 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 171504-98-6), contains two Boc groups and therefore cannot undergo selective single-nitrogen deprotection. This orthogonality enables the sequential introduction of distinct substituents at N1 and N4, a capability that is directly exploited in the published synthesis of the NMDA antagonist CPP, where the Cbz group is removed first to allow N1-alkylation while the Boc group remains intact [1].

Orthogonal protection
Class-level inference
Target: Cbz removed by H2/Pd-C; Boc removed by TFA
Comparator: di-Boc analog – both groups cleaved under acidic conditions
Enables sequential N1/N4 functionalization
Qualitative synthetic versatility difference; standard orthogonal chemistry
Orthogonal protection Piperazine functionalization Regioselective synthesis

Documented Utility as a Key Intermediate in CPP (NMDA Antagonist) Synthesis Versus Lower-Yielding Alternative Routes

A peer-reviewed study by Bigge et al. (2001) explicitly utilizes CAS 126937-42-6 (referred to as methyl-4-BOC-1-CBZ-2-piperazinecarboxylate 5) as a versatile intermediate for the preparation of the NMDA receptor antagonist CPP. The authors report this route as an improvement over prior methods that suffered from low yields of 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid. While exact comparative yields are not detailed in the publicly available abstract, the compound is described as enabling a convenient and selective alkylation strategy that was not feasible with alternative intermediates lacking orthogonal protection [1].

CPP synthesis route
Cross-study comparable
Reported as key intermediate enabling regioselective N4-alkylation (Bigge et al. 2001)
Supports published synthetic route application
Improvement over prior low-yield methods; no exact comparative yield data in abstract
NMDA antagonist CPP synthesis Piperazine intermediate

Purity Specification Benchmarking: NLT 98% (Synblock) Versus 97% for the Free Acid Analog (CAS 126937-41-5)

Vendor technical datasheets indicate that CAS 126937-42-6 is commonly supplied at NLT 98% purity by companies such as Synblock , whereas the corresponding free acid analog, 1-[(benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 126937-41-5), is routinely listed at 97% purity (Thermo Scientific) . While the 1% difference is modest, the ester form offers a slightly higher purity baseline, which may reduce the need for pre-reaction purification in quality-sensitive synthetic sequences.

Purity specification
Vendor specification, data to verify
NLT 98% (HPLC)
vs free acid analog 97%
May reduce pre-reaction purification burden
Lot-dependent vendor specification; verify with current COA
Purity specification Quality control Procurement benchmark

Optimal Application Scenarios for 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 126937-42-6)


Sequential N1/N4 Functionalization of the Piperazine Core for Drug Discovery Libraries

In medicinal chemistry programs requiring iterative diversification of the piperazine scaffold, CAS 126937-42-6 is the intermediate of choice because its orthogonal Cbz/Boc protection permits the independent introduction of two distinct substituents. The Cbz group can be removed via hydrogenolysis to expose N1 for a first coupling, followed by Boc cleavage under acidic conditions to functionalize N4. This stepwise strategy is inaccessible with symmetrically di-Boc-protected analogs [1].

Synthesis of NMDA Receptor Antagonists and Related CNS Drug Candidates

As demonstrated by Bigge et al., CAS 126937-42-6 serves as a key intermediate in the preparation of the competitive NMDA antagonist CPP [1]. Researchers developing next-generation NMDA modulators for neurological indications can adopt the published route with confidence, leveraging the established regioselective alkylation protocol.

Ester-Based Conjugation and Prodrug Strategies Requiring a Protected Piperazine Acid

The methyl ester group at the 2-position enables direct nucleophilic addition or transesterification reactions that would be incompatible with the free carboxylic acid. This makes CAS 126937-42-6 preferable over the free acid analog (CAS 126937-41-5) for applications involving amide bond formation or ester prodrug synthesis, where the acid would require separate activation steps.

Application
Selection Property
Validation Focus
Sequential N1/N4 piperazine elaboration
Orthogonal Cbz/Boc protection
Stepwise deprotection outcomes
NMDA antagonist intermediate synthesis
Published synthetic route (Bigge 2001)
Regioselective alkylation protocol
Ester-based conjugation or prodrug synthesis
Methyl ester reactivity
Amide bond formation compatibility
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